molecular formula C8H7F3N2O2 B2751193 3-allyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione CAS No. 26676-05-1

3-allyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione

Cat. No. B2751193
CAS RN: 26676-05-1
M. Wt: 220.151
InChI Key: SDQYJWPRPXEKDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, thieno[2,3-d]pyrimidin-4(3H)-ones, has been reported in the literature1. These compounds were designed, synthesized, and screened against Mycobacteria as a part of a program to develop new antitubercular agents1. However, the specific synthesis process for “3-allyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione” is not available in the sources I found.



Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid demonstrates the utility of 4-(trifluoromethyl)pyrimidin-2(1H)-ones in generating Michael-like 1,4-conjugate hydrocyanation adducts. This process facilitates the creation of new trifluoromethylated analogues with potential applications in medicinal chemistry due to their unique structural features and interactions (Sukach et al., 2015).

Mechanisms of Action in Organic Synthesis

The ruthenium/TFA-catalyzed coupling of activated secondary propargylic alcohols with cyclic 1,3-diones highlights a method for furan versus pyran ring formation, depending on the ring size of the dicarbonyl compound. This methodology showcases the versatility of allyl-containing compounds in facilitating the synthesis of heterocyclic structures, which are significant in the development of pharmaceuticals and agrochemicals (Cadierno et al., 2008).

Applications in Material Science

Highly pyramidalised heteroaromatic nitrogens in discrete multinuclear silver(I) complexes assembled from bis- and tris-(diallylamino)azines underline the potential of these compounds in material science, particularly in creating complex structures with metals. These structures could be beneficial in catalysis, sensing, and as building blocks in supramolecular chemistry due to their unique coordination properties and stability (Kelemu et al., 2013).

Drug Development and Pharmacological Studies

The structure-activity relationships of 2,4(1H,3H)-pyrimidinedione derivatives as potent HIV type 1 and type 2 inhibitors indicate the importance of these compounds in antiviral drug development. Modifications at specific positions of the pyrimidinedione core can significantly enhance antiviral activity, providing a path for the development of new therapeutic agents against HIV (Buckheit et al., 2007).

Advanced Organic Synthesis Techniques

Transition metal-free intermolecular direct oxidative C-N bond formation to polysubstituted pyrimidines using molecular oxygen as the sole oxidant showcases an eco-friendly and efficient method for synthesizing complex pyrimidine derivatives. This approach is noteworthy for its atom economy and minimal environmental impact, making it an attractive option for sustainable chemistry practices (Guo et al., 2016).

properties

IUPAC Name

3-prop-2-enyl-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c1-2-3-13-6(14)4-5(8(9,10)11)12-7(13)15/h2,4H,1,3H2,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQYJWPRPXEKDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C=C(NC1=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-allyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione

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